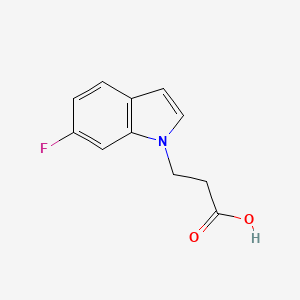

3-(6-fluoro-1H-indol-1-yl)propanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(6-fluoroindol-1-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO2/c12-9-2-1-8-3-5-13(10(8)7-9)6-4-11(14)15/h1-3,5,7H,4,6H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRECVZUOVYPVTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN2CCC(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Michael Addition to an Acrylate Ester:an Alternative Route is the Conjugate Michael Addition of 6 Fluoroindole to an Acrylate Ester, Such As Methyl Acrylate or Ethyl Acrylate.researchgate.netthis Reaction is Often Catalyzed by a Base. the Indole Nitrogen Acts As the Nucleophile, Attacking the β Carbon of the Acrylate. This Approach Also Yields the Corresponding Propanoate Ester, Which is Subsequently Hydrolyzed to the Desired Carboxylic Acid. Microwave Assisted Michael Additions Have Been Shown to Significantly Reduce Reaction Times and Improve Yields for Similar Transformations.nih.govnih.gov

Convergent and Divergent Synthetic Routes for Analog Development

The synthesis of 3-(6-fluoro-1H-indol-1-yl)propanoic acid and its analogs can be designed using either convergent or divergent strategies to facilitate the creation of chemical libraries for research purposes.

A convergent synthesis involves preparing key fragments of the target molecule separately and then combining them in the final stages. researchgate.net For the title compound, a convergent approach would involve the independent synthesis of the 6-fluoroindole (B127801) core (Fragment A) and a suitable three-carbon side chain synthon (Fragment B). These two fragments would then be coupled, for instance, via the N-alkylation reaction described previously. This approach is efficient as it allows for optimization of the synthesis of each fragment independently.

In contrast, a divergent synthesis begins with a common intermediate that is then elaborated into a variety of different final products. acs.org For developing analogs of this compound, a divergent strategy could start from ethyl 3-(6-fluoro-1H-indol-1-yl)propanoate. This common intermediate could be used to:

Modify the side chain: The ester could be converted into a variety of amides, alcohols (via reduction), or other esters. The carboxylic acid itself can be coupled with various amines to generate an amide library.

Modify the indole (B1671886) core: The indole ring of the common intermediate could undergo further electrophilic substitution reactions (e.g., halogenation, nitration), although the N1-substituent may influence the regioselectivity of these subsequent reactions.

This divergent approach is particularly powerful for structure-activity relationship (SAR) studies, as it allows for the rapid generation of a wide range of related compounds from a single, advanced intermediate. rsc.org

Optimization of Reaction Conditions and Yields for this compound Synthesis

The successful synthesis of this compound is highly dependent on the strategic selection of reagents and reaction parameters. The core of the synthesis is the formation of a carbon-nitrogen bond at the N1 position of the 6-fluoroindole ring. The optimization of this step is crucial for an efficient and scalable process. Key factors that are systematically varied include the choice of base, solvent, reaction temperature, and the nature of the alkylating agent.

The Michael Addition Approach

A prevalent method for the synthesis of 3-(indol-1-yl)propanoic acids is the Michael addition of the indole to an acrylate ester, such as ethyl acrylate. This reaction is typically base-catalyzed. The base plays a pivotal role in deprotonating the N-H of 6-fluoroindole, thereby generating the more nucleophilic indolate anion, which then attacks the electrophilic β-carbon of the acrylate ester.

The choice of base is a critical parameter to optimize. Common bases for this transformation range from strong bases like sodium hydride (NaH) to milder carbonate bases such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃). The strength of the base can significantly impact the reaction rate and, in some cases, the regioselectivity of the alkylation (N-alkylation vs. C-alkylation), although N-alkylation is generally favored for indoles in this type of reaction.

Reaction temperature and duration are also fine-tuned to achieve optimal results. While some reactions may proceed efficiently at room temperature, others may require heating to drive the reaction to completion in a reasonable timeframe. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to determine the optimal reaction time and to prevent the formation of degradation products.

The final step in this synthetic sequence is the hydrolysis of the intermediate ester to the desired carboxylic acid. This is typically achieved under basic conditions, for example, by using an aqueous solution of lithium hydroxide (B78521) or sodium hydroxide, followed by acidic workup to protonate the carboxylate.

To illustrate a typical optimization process for the Michael addition of 6-fluoroindole with ethyl acrylate, the following hypothetical data is presented. This data reflects the systematic variation of the base and solvent to identify the conditions that provide the highest yield of the intermediate ethyl 3-(6-fluoro-1H-indol-1-yl)propanoate.

Table 1: Optimization of Reaction Conditions for the Michael Addition of 6-Fluoroindole with Ethyl Acrylate

| Entry | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | K₂CO₃ (1.5) | Acetonitrile | 80 | 24 | 65 |

| 2 | Cs₂CO₃ (1.5) | Acetonitrile | 80 | 18 | 78 |

| 3 | NaH (1.2) | THF | 25 | 12 | 85 |

| 4 | NaH (1.2) | DMF | 25 | 8 | 92 |

| 5 | K₂CO₃ (1.5) | DMF | 80 | 24 | 72 |

This table is a representation of a typical optimization study. The data is illustrative and intended to demonstrate the process of varying reaction parameters to improve product yield.

The Nucleophilic Substitution Approach

An alternative and equally viable route is the direct N-alkylation of 6-fluoroindole with an ethyl 3-halopropanoate, such as ethyl 3-bromopropanoate. This reaction follows an Sₙ2 mechanism where the indolate anion acts as a nucleophile, displacing the halide leaving group.

Similar to the Michael addition, the optimization of this reaction involves a careful selection of the base and solvent. Strong bases are often required to ensure complete deprotonation of the indole nitrogen. The choice of solvent is also critical to facilitate the Sₙ2 reaction, with polar aprotic solvents generally being preferred.

For reactions that may be sluggish or require harsh conditions, the use of a phase-transfer catalyst (PTC) can be explored. A PTC, such as tetrabutylammonium (B224687) bromide (TBAB), facilitates the transfer of the indolate anion from the solid or aqueous phase to the organic phase where the alkylating agent is present, thereby accelerating the reaction rate under milder conditions.

The subsequent hydrolysis of the ester to the carboxylic acid follows the same principles as described for the Michael addition route.

Detailed research findings from analogous indole N-alkylation reactions provide a framework for the optimization of the synthesis of this compound. By systematically evaluating the interplay between the base, solvent, temperature, and choice of alkylating agent, a high-yielding and efficient synthetic protocol can be established.

Advanced Spectroscopic and Chromatographic Methods for Characterization and Purity Assessment of 3 6 Fluoro 1h Indol 1 Yl Propanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion of Fluorinated Indole (B1671886) Propanoic Acids

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 3-(6-fluoro-1H-indol-1-yl)propanoic acid. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the unambiguous assignment of the molecular structure. nih.gov

In the ¹H NMR spectrum of a similar compound, indole-3-propionic acid, specific chemical shifts are observed for the protons in different parts of the molecule. hmdb.cachemicalbook.comhmdb.ca For this compound, the aromatic protons on the indole ring would exhibit characteristic signals, with their splitting patterns providing information about their neighboring protons. The fluorine atom at the 6-position would further influence the chemical shifts and coupling constants of the adjacent aromatic protons. The protons of the propanoic acid side chain would also show distinct signals.

Similarly, the ¹³C NMR spectrum provides information on the carbon skeleton. docbrown.info The presence of the electronegative fluorine atom would cause a downfield shift for the carbon atom it is attached to (C-6) and would also influence the chemical shifts of other nearby carbon atoms in the indole ring. mdpi.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H on Carboxylic Acid | ~12.0 | singlet |

| Aromatic Protons | 6.8 - 7.8 | multiplet |

| -CH₂- (adjacent to indole) | ~4.4 | triplet |

| -CH₂- (adjacent to COOH) | ~2.8 | triplet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl Carbon (COOH) | ~173 |

| C-6 (attached to F) | ~158 (doublet due to C-F coupling) |

| Other Aromatic Carbons | 100 - 140 |

| -CH₂- (adjacent to indole) | ~45 |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, MS analysis would confirm the molecular weight of 221.21 g/mol . High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the molecular formula. nih.gov

Electron ionization (EI) is a common ionization technique that can cause fragmentation of the molecule. The resulting fragmentation pattern provides valuable structural information. For indole derivatives, characteristic fragmentation patterns are often observed. scirp.org In the case of this compound, fragmentation would likely involve the loss of the carboxylic acid group (-COOH) and cleavage of the propanoic acid side chain. libretexts.orgresearchgate.net The fragmentation of a similar compound, 1H-Indole-3-propanoic acid, shows a prominent peak corresponding to the loss of the propanoic acid side chain. nist.gov

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment |

|---|---|

| 221 | [M]⁺ (Molecular Ion) |

| 176 | [M - COOH]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation. acs.org For this compound, the IR spectrum would show characteristic absorption bands for the carboxylic acid and the indole ring.

The carboxylic acid group would exhibit a broad O-H stretching band in the region of 2500-3300 cm⁻¹ and a strong C=O stretching band around 1700-1725 cm⁻¹. libretexts.orglibretexts.org The N-H stretch of the indole ring would appear as a sharp peak around 3300-3500 cm⁻¹. The C-F bond would show a stretching vibration in the range of 1000-1400 cm⁻¹. Aromatic C-H stretching and bending vibrations would also be present. mdpi.com

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H (Carboxylic Acid) | 2500-3300 | Broad |

| N-H (Indole) | 3300-3500 | Medium, Sharp |

| C=O (Carboxylic Acid) | 1700-1725 | Strong |

| C-F | 1000-1400 | Strong |

Chromatographic Techniques for Purity and Isomeric Analysis (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC))

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any impurities or isomers. researchgate.net High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly used methods. nih.gov

Development of Chromatographic Methods for this compound

Developing a robust HPLC method is crucial for the accurate quantification and purity assessment of this compound. amazonaws.comresearchgate.net A reversed-phase HPLC method would likely be suitable, using a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (like formic acid or trifluoroacetic acid in water) and an organic solvent (such as acetonitrile (B52724) or methanol). ajol.infonih.gov The method would be optimized to achieve good separation of the main compound from any potential impurities. chemrevlett.com

Gas chromatography can also be used, particularly for the analysis of volatile derivatives of the compound. futurelearn.com Derivatization of the carboxylic acid group, for example, by esterification, may be necessary to improve its volatility and chromatographic behavior.

Chiral Separations for Enantiomeric Purity (if applicable to chiral analogs)

While this compound itself is not chiral, the principles of chiral separation are highly relevant for its analogs that may possess stereogenic centers. nih.govsciencedaily.com Enantiomeric purity is a critical aspect in the development of chiral drugs, as different enantiomers can have different pharmacological activities. libretexts.org

Chiral HPLC is a powerful technique for separating enantiomers. nih.gov This can be achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. researchgate.net The choice of the CSP and the mobile phase is critical for achieving good resolution. ucj.org.ua Alternatively, derivatization with a chiral reagent can form diastereomers, which can then be separated on a standard achiral column. sigmaaldrich.com

Advanced Analytical Platforms in Metabolomics Research of Indole Compounds

Indole compounds are a significant class of metabolites found in various biological systems, and their analysis is a key area of metabolomics research. mdpi.combiorxiv.orgresearchgate.net Advanced analytical platforms, often hyphenated techniques like LC-MS and GC-MS, are employed for the comprehensive analysis of the metabolome. futurelearn.comnih.govcapes.gov.br

These platforms allow for both targeted and untargeted metabolomics studies. researchgate.net In a targeted approach, specific known indole metabolites are quantified. In an untargeted approach, a global snapshot of all detectable metabolites is taken to identify changes in response to certain stimuli or in disease states. The high sensitivity and selectivity of these techniques enable the detection and quantification of a wide range of indole derivatives, even at low concentrations. mdpi.com

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Indole-3-propionic acid |

| Acetonitrile |

| Methanol |

| Formic acid |

Structure Activity Relationship Sar Studies for Fluorinated Indole Propanoic Acid Derivatives

Impact of Fluorine Substitution Position on Biological Activity in Indole (B1671886) Scaffolds

The position of fluorine substitution on the indole ring is a critical determinant of biological activity. The electron-withdrawing nature and steric profile of fluorine can alter the electronic distribution of the indole ring and its interaction with biological targets. While direct comparative studies on positional isomers of fluoroindole propanoic acid are limited, data from related fluorinated tryptamine (B22526) and indole series provide valuable insights.

For instance, studies on fluorinated 5,6-dihydroxytryptamines have shown that the position of fluorine (at C4 or C7) significantly affects properties such as phenol (B47542) acidity and oxidation potential, which in turn influences their neurotoxic potential and affinity for the serotonin (B10506) uptake system. nih.gov It is conceivable that moving the fluorine atom from the 6-position in 3-(6-fluoro-1H-indol-1-yl)propanoic acid to other positions (e.g., C4, C5, or C7) would similarly alter the molecule's electronic and steric properties, leading to differential engagement with its biological target.

Illustrative Data on Fluorine Position and Biological Activity:

| Compound/Analog | Fluorine Position | Relative Potency (Hypothetical) | Key Observations |

| Analog A | 4-Fluoro | Moderate | May introduce steric hindrance at the receptor binding site. |

| Analog B | 5-Fluoro | High | Potentially favorable electronic interactions with the target. |

| Parent Compound | 6-Fluoro | High | Optimal balance of electronic and steric effects. |

| Analog C | 7-Fluoro | Low | Possible unfavorable steric or electronic interactions. |

Role of the Propanoic Acid Chain and its Point of Attachment (N1 vs. C3) on Molecular Interactions

The propanoic acid moiety is a crucial pharmacophoric element in many biologically active indole derivatives, often serving as a key interaction point with the target protein, for instance, through the formation of salt bridges with basic amino acid residues. The length and flexibility of the propanoic acid chain are generally optimized to ensure proper orientation within the binding pocket.

The point of attachment of the propanoic acid chain to the indole scaffold, either at the N1 (indole nitrogen) or C3 position, fundamentally alters the three-dimensional shape and electronic properties of the molecule.

N1-Substitution: Attachment at the N1 position, as in this compound, directs the side chain away from the plane of the indole ring. This can be advantageous for reaching specific binding subpockets. Studies on indole-based cytosolic phospholipase A2α (cPLA2α) inhibitors have highlighted the importance of the N1-substituent for activity. nih.gov

C3-Substitution: In contrast, a propanoic acid chain at the C3 position extends from the pyrrole (B145914) ring within the plane of the indole nucleus. This arrangement is common in many natural and synthetic bioactive indoles, including certain GPR17 agonists. rsc.org

A direct comparison of the biological activity of N1- versus C3-propanoic acid substituted 6-fluoroindoles would be necessary to definitively establish the optimal attachment point for a specific biological target. The choice between N1 and C3 substitution would depend on the specific topology of the receptor's binding site.

Comparative Analysis of Propanoic Acid Attachment Point:

| Feature | N1-Propanoic Acid Attachment | C3-Propanoic Acid Attachment |

| Overall Geometry | Side chain is out-of-plane with the indole ring. | Side chain is largely in-plane with the indole ring. |

| Potential Interactions | May access different binding pockets compared to C3 analogs. | The carboxylic acid may interact with residues in proximity to the indole binding site. |

| Known Examples | Certain cPLA2α inhibitors. nih.gov | GPR17 agonists, Indole-3-propionic acid (a metabolite of tryptophan). rsc.orgnih.gov |

Modifications to the Propanoic Acid Moiety and their Effects on Biological Outcomes

Modifications to the propanoic acid side chain, such as altering its length, introducing rigidity, or adding substituents, can have a profound impact on biological activity. These changes can affect the molecule's binding affinity, selectivity, and pharmacokinetic properties.

Chain Length: The three-carbon spacer of the propanoic acid is often optimal for positioning the terminal carboxylate group for interaction with a specific residue in the target protein. Shortening (acetic acid) or lengthening (butanoic acid) the chain can lead to a loss of activity due to improper orientation. For example, in the development of GPR40 agonists, the phenyl propanoic acid group was found to be a key feature for activity. nih.gov

Rigidity: Introducing conformational constraints, such as a double bond (e.g., propenoic acid) or incorporating the chain into a ring system, can lock the molecule into a more bioactive conformation, potentially increasing potency. However, this can also lead to a loss of activity if the constrained conformation is not optimal for binding.

Substituents: Adding substituents to the propanoic acid chain can introduce new interactions with the target or modulate the physicochemical properties of the molecule. For instance, α-methylation can influence the molecule's metabolic stability and conformational preferences.

Illustrative SAR of Propanoic Acid Moiety Modifications:

| Modification | Example | Expected Impact on Activity | Rationale |

| Chain Shortening | 2-(6-fluoro-1H-indol-1-yl)acetic acid | Likely decreased | Suboptimal positioning of the carboxylate group for key interactions. |

| Chain Lengthening | 4-(6-fluoro-1H-indol-1-yl)butanoic acid | Likely decreased | May introduce steric clashes or improper orientation in the binding pocket. |

| Introduction of Rigidity | (E)-3-(6-fluoro-1H-indol-1-yl)propenoic acid | Potentially increased or decreased | Depends on whether the rigid conformation is favorable for binding. |

| α-Substitution | 3-(6-fluoro-1H-indol-1-yl)-2-methylpropanoic acid | May alter potency and metabolism | Can provide additional interactions or block metabolic pathways. |

Note: This table provides a hypothetical SAR based on general medicinal chemistry principles, as specific data for modifications to the propanoic acid moiety of this compound is not available in the reviewed literature.

Influence of Additional Substituents on the Indole Ring System of this compound Analogs

Introducing additional substituents on the indole ring of this compound can further modulate its biological profile. The nature and position of these substituents can influence binding affinity, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.

For example, in a series of 2-carboxy-1H-indole-3-propionic acid derivatives acting as GPR17 agonists, the presence of halogens at the C4 and C6 positions was found to be crucial for high potency. rsc.org This suggests that the benzene (B151609) portion of the indole ring is involved in important interactions with the receptor, and that these interactions are sensitive to the electronic and steric nature of the substituents.

Similarly, in the context of this compound, the introduction of small alkyl groups, halogens, or hydrogen bond donors/acceptors at other available positions on the indole ring (C2, C4, C5, C7) would be expected to fine-tune its activity. The outcome of such modifications would be highly dependent on the specific biological target and the nature of its binding pocket.

Preclinical Biological Activity and Mechanistic Investigations of Indole Propanoic Acids, Providing a Framework for Understanding 3 6 Fluoro 1h Indol 1 Yl Propanoic Acid

Investigation of Receptor Agonism and Antagonism by Indole (B1671886) Propanoic Acid Derivatives (e.g., GPR40, GPR17, Aryl Hydrocarbon Receptor (AHR), Pregnane (B1235032) X Receptor (PXR))

Indole propanoic acid derivatives have been identified as modulators of several key cellular receptors, influencing a variety of physiological responses. Research has highlighted their activity as ligands for the Aryl Hydrocarbon Receptor (AHR) and the Pregnane X Receptor (PXR), both of which are crucial in regulating inflammatory and metabolic pathways. mdpi.comnih.gov For instance, Indole-3-propionic acid (IPA), a metabolite produced by gut microbiota, is known to activate both AHR and PXR. mdpi.com Activation of AHR by IPA has been associated with anti-inflammatory effects, while PXR activation plays a role in shaping the intestinal environment to restrain inflammation and fibrosis. nih.govnih.govmdpi.com

Furthermore, synthetic derivatives have been developed to target other receptors. A series of indole-5-propanoic acid compounds were synthesized and evaluated for their agonistic activity on the G-protein coupled receptor 40 (GPR40), a target for type 2 diabetes treatment. nih.gov Several of these derivatives were identified as potent GPR40 agonists, demonstrating the tunability of the indole propanoic acid scaffold for specific receptor interactions. nih.gov

| Compound Class | Receptor Target | Observed Activity | Reference |

|---|---|---|---|

| Indole-3-propionic acid (IPA) | Aryl Hydrocarbon Receptor (AHR) | Agonist | mdpi.comnih.govmdpi.com |

| Indole-3-propionic acid (IPA) | Pregnane X Receptor (PXR) | Agonist | mdpi.comnih.gov |

| Indole-5-propanoic acid derivatives | G-protein coupled receptor 40 (GPR40) | Agonist | nih.gov |

The interaction of indole propanoic acid derivatives with their receptor targets initiates downstream signaling cascades. For example, GPR40, which is activated by certain indole-5-propanoic acid derivatives, is known to couple primarily through the Gq signaling pathway. nih.gov Activation of the Gq pathway typically leads to an increase in intracellular calcium levels, which, in pancreatic β-cells, enhances glucose-stimulated insulin (B600854) secretion. nih.gov

The activation of the Aryl Hydrocarbon Receptor (AHR) by ligands such as IPA leads to the translocation of the AHR to the nucleus, where it forms a complex with the AHR nuclear translocator (ARNT). researchgate.net This complex then binds to DNA and modulates the expression of target genes, which can result in the inhibition of inflammatory pathways like NF-κB. nih.govmdpi.com

Studies on Anti-inflammatory Mechanisms Associated with Indole Propanoic Acid Derivatives

A significant body of research has established the anti-inflammatory properties of indole propanoic acid derivatives, particularly the gut microbiota metabolite, Indole-3-propionic acid (IPA). mdpi.comresearchgate.netnih.gov These compounds have been shown to protect against inflammation in various preclinical models. mdpi.comnih.gov The mechanisms underlying these effects are multifaceted, involving the modulation of immune cell responses and the suppression of pro-inflammatory signaling molecules. mdpi.comxiahepublishing.com Studies have demonstrated that IPA can reduce the expression of pro-inflammatory cytokines, thereby mitigating the inflammatory cascade. xiahepublishing.comfrontiersin.org This anti-inflammatory activity is often linked to its ability to interact with receptors like AHR and PXR, which are key regulators of immune homeostasis. mdpi.comnih.gov

Indole propanoic acid derivatives exert their anti-inflammatory effects by directly influencing key signaling pathways and the production of inflammatory mediators. A primary mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. nih.govmdpi.comxiahepublishing.comfrontiersin.org IPA has been shown to suppress the activation of NF-κB, leading to a downstream reduction in the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6). mdpi.comxiahepublishing.comfrontiersin.org

Furthermore, research indicates that these compounds can modulate the Toll-like receptor 4 (TLR4) signaling pathway. nih.gov IPA has been found to alleviate inflammatory injury in intestinal epithelial cells by regulating the TLR4/NF-κB pathway, thereby inhibiting the release of pro-inflammatory cytokines. nih.govnih.gov

| Signaling Pathway | Effect of IPA | Downstream Consequence | Reference |

|---|---|---|---|

| NF-κB | Inhibition | Decreased expression of TNF-α, IL-1β, IL-6 | nih.govxiahepublishing.comfrontiersin.org |

| TLR4 | Inhibition/Modulation | Decreased release of pro-inflammatory cytokines | nih.gov |

| AHR | Activation | Inhibition of NF-κB/NLRP3 pathway | nih.gov |

Antioxidant Properties and Oxidative Stress Mitigation by Indole Propanoic Acids

Indole propanoic acids, most notably IPA, are recognized for their potent antioxidant properties. researchgate.netnih.govresearchgate.net They function as effective scavengers of free radicals, protecting cells and tissues from oxidative damage. researchgate.netnih.gov This antioxidant activity is a key component of their neuroprotective and anti-inflammatory effects. researchgate.netmdpi.com Studies have demonstrated that IPA can effectively reduce levels of reactive oxygen species (ROS) in various cell types, thereby mitigating oxidative stress and preventing subsequent cellular damage, such as apoptosis. nih.govresearchgate.net A particularly important feature of IPA is its lack of pro-oxidant effects, which distinguishes it from some other antioxidants. mdpi.com

The antioxidant action of indole propanoic acids involves several molecular mechanisms. One of the primary mechanisms is the direct scavenging of highly reactive free radicals, such as hydroxyl radicals. researchgate.net Beyond direct scavenging, IPA has been shown to interact with specific enzymes. For example, research has identified myeloperoxidase (MPO), an enzyme released by neutrophils that contributes to oxidative damage during inflammation, as a target. nih.gov Indole derivatives can inhibit the activity of MPO, thereby reducing tissue damage. nih.gov

Additionally, the antioxidant effects of IPA can be mediated through the regulation of gene expression. It has been shown to exert cytoprotective effects by modulating hub genes and antioxidant proteins. researchgate.net In some contexts, IPA's ability to mitigate oxidative stress is linked to its influence on signaling pathways such as the JNK/p38 pathway, which is activated by ROS. mdpi.com

Antimicrobial and Antimycobacterial Activities of Indole Derivatives

The indole nucleus is a core component of many compounds with antimicrobial properties. benthamdirect.comasm.org Various synthetic indole derivatives have been developed and shown to possess activity against a range of bacterial and fungal pathogens, including multidrug-resistant strains. asm.orgwjpsonline.comnih.gov

Specifically, Indole-3-propionic acid (IPA) has demonstrated notable and selective antimycobacterial activity. researchgate.netnih.gov It is effective against a broad spectrum of mycobacteria, including drug-resistant Mycobacterium tuberculosis and non-tuberculous mycobacteria. researchgate.netnih.gov The mechanism of this antimycobacterial action is unique; IPA mimics tryptophan and acts as an allosteric inhibitor of anthranilate synthase (TrpE), a key enzyme in the tryptophan biosynthesis pathway of mycobacteria. researchgate.netnih.govmdpi.com By blocking this essential pathway, IPA inhibits bacterial growth. nih.gov This targeted mechanism highlights the potential of indole derivatives as a source for novel antimicrobial agents. mdpi.comresearchgate.net

| Organism | Mechanism of Action | Reference |

|---|---|---|

| Mycobacterium tuberculosis | Allosteric inhibition of anthranilate synthase (TrpE) in the tryptophan biosynthesis pathway | researchgate.netnih.govmdpi.com |

| Non-tuberculous mycobacteria (NTM) | Inhibition of tryptophan biosynthesis | researchgate.netnih.gov |

Proposed Mechanisms of Action Against Bacterial and Fungal Pathogens

Indole propanoic acid derivatives have demonstrated notable activity against a range of bacterial and fungal pathogens. The mechanisms underlying these effects are multifaceted and appear to be pathogen-specific.

A primary antibacterial mechanism of indole-3-propionic acid (IPA) has been identified against Mycobacterium tuberculosis. IPA acts as an allosteric inhibitor of anthranilate synthase (TrpE), a key enzyme in the tryptophan biosynthesis pathway. By mimicking tryptophan, IPA binds to the enzyme and disrupts this essential metabolic process, thereby exhibiting its antimycobacterial effect. This activity has been observed against both drug-sensitive and drug-resistant strains of M. tuberculosis as well as non-tuberculous mycobacteria (NTM). nih.govnih.gov In contrast, IPA has not shown significant activity against certain Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, suggesting a selective spectrum of action. mdpi.com

In the realm of antifungal activity, research on indole derivatives has provided insights into their potential mechanisms. Studies on novel indole and indoline (B122111) derivatives have shown efficacy against Candida albicans, including azole-resistant strains. The proposed mechanisms include the inhibition of biofilm formation and the transition from yeast to hyphal form, which is a critical virulence factor for C. albicans. nih.gov One study demonstrated that a specific indole derivative could inhibit the Ras-cAMP-PKA signaling pathway, which is crucial for hyphal development in this fungus. nih.gov Further investigations into other indole derivatives have revealed that they can impair mitochondrial function, increase the activity of efflux pumps, and decrease intracellular ATP content in C. albicans. bohrium.com

Propionic acid itself has been shown to induce apoptosis in fungi through a mitochondria-mediated pathway. This involves the accumulation of reactive oxygen species (ROS), activation of metacaspases, depolarization of the mitochondrial membrane, and ultimately, DNA and nuclear fragmentation. researchgate.net While this is a more general mechanism for propionic acid, it provides a potential avenue of investigation for its indole derivatives.

| Pathogen | Proposed Mechanism of Action | Affected Cellular Process |

| Mycobacterium tuberculosis | Allosteric inhibition of anthranilate synthase (TrpE) nih.govnih.gov | Tryptophan biosynthesis |

| Candida albicans | Inhibition of the Ras-cAMP-PKA signaling pathway nih.gov | Hyphal growth and biofilm formation |

| Candida albicans | Impairment of mitochondrial function, increased efflux pump activity, decreased intracellular ATP bohrium.com | Cellular energy metabolism and drug resistance |

| Fungi (general) | Induction of mitochondria-mediated apoptosis researchgate.net | Programmed cell death |

Investigations into Potential Anticarcinogenic Effects of Indole Derivatives

Indole derivatives, including indole propanoic acids, have been the subject of extensive research for their potential anticancer properties. These investigations have implicated a variety of cellular and molecular pathways in their antineoplastic activity.

The anticancer effects of indole derivatives are often attributed to their ability to modulate key signaling pathways that regulate cell growth, proliferation, and survival. One of the central pathways implicated is the PI3K/Akt/mTOR pathway , which is frequently dysregulated in cancer. Studies have shown that certain indole derivatives can inhibit this pathway, leading to decreased cancer cell proliferation.

Another critical pathway targeted by indole derivatives is the NF-κB signaling pathway . NF-κB is a transcription factor that plays a pivotal role in inflammation, immunity, and cell survival. Its aberrant activation is a hallmark of many cancers. Indole compounds have been found to suppress NF-κB activation, thereby promoting apoptosis in cancer cells.

Indole derivatives have also been shown to induce apoptosis , or programmed cell death, through various mechanisms. This includes the modulation of the Bcl-2 family of proteins, which are key regulators of apoptosis, and the induction of oxidative stress within cancer cells. For instance, indole-3-propionic acid (IPA) has been reported to have cytostatic properties in breast cancer by inducing oxidative and nitrosative stress.

Furthermore, some indole derivatives can cause cell cycle arrest , preventing cancer cells from progressing through the cell division cycle. This can occur at different phases of the cell cycle, depending on the specific compound and cancer cell type.

The activation of the Aryl Hydrocarbon Receptor (AHR) and the Pregnane X Receptor (PXR) by IPA has also been linked to its cytostatic effects in breast cancer. These receptors are involved in regulating the expression of genes related to metabolism and cellular stress responses.

| Cellular/Molecular Pathway | Role in Cancer | Effect of Indole Derivatives |

| PI3K/Akt/mTOR Pathway | Promotes cell growth, proliferation, and survival | Inhibition |

| NF-κB Signaling Pathway | Promotes inflammation and cell survival | Inhibition |

| Apoptosis | Programmed cell death | Induction |

| Cell Cycle | Regulates cell division | Arrest |

| Aryl Hydrocarbon Receptor (AHR) | Regulates gene expression related to metabolism and stress | Activation |

| Pregnane X Receptor (PXR) | Regulates xenobiotic and endogenous compound metabolism | Activation |

Neurobiological Research Involving Indole Propanoic Acid Derivatives

Indole propanoic acid and its derivatives have garnered significant interest in neurobiological research due to their potential neuroprotective effects. These compounds are being investigated for their ability to mitigate neuronal damage and dysfunction in various neurological conditions.

One of the key areas of investigation is the impact of indole propanoic acid derivatives on neurotransmitter systems. The cholinergic system, which is crucial for cognitive function, is a primary target. Research has shown that a conjugate of curcumin (B1669340) and indole-3-propionic acid (IPA) can inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govnih.govacs.orgacs.orgresearchgate.net These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine, and their inhibition is a therapeutic strategy for Alzheimer's disease. The study reported IC50 values of 59.30 μM for human AChE and 60.66 μM for human BChE. nih.govacs.org

While direct studies on the effects of indole propanoic acids on other neurotransmitter systems like the serotonergic and dopaminergic systems are less common, the structural similarity of the indole nucleus to serotonin (B10506) suggests a potential for interaction. Tryptophan, the precursor to both serotonin and microbially-derived indole propanoic acids, plays a critical role in brain function. nih.govnih.govmdpi.commdpi.com Further research is needed to elucidate the specific effects of indole propanoic acid derivatives on these neurotransmitter systems.

The neuroprotective properties of indole propanoic acid derivatives are largely attributed to their potent antioxidant and anti-inflammatory activities. Indole-3-propionic acid is a powerful scavenger of hydroxyl radicals, which are highly damaging reactive oxygen species. researchgate.net This antioxidant capacity helps to protect neurons from oxidative stress, a key factor in the pathogenesis of neurodegenerative diseases and ischemic brain injury.

Studies have demonstrated that IPA can attenuate neuronal damage and oxidative stress in the ischemic hippocampus. researchgate.net This is achieved by reducing lipid peroxidation and DNA damage in neurons. researchgate.net The anti-inflammatory effects of indole propanoic acids also contribute to their neuroprotective profile. They have been shown to inhibit the production of pro-inflammatory cytokines, which can exacerbate neuronal injury.

| Neuroprotective Mechanism | Description |

| Antioxidant Activity | Scavenging of reactive oxygen species (e.g., hydroxyl radicals) to reduce oxidative stress. researchgate.net |

| Anti-inflammatory Effects | Inhibition of pro-inflammatory cytokine production. |

| Enzyme Inhibition | Inhibition of acetylcholinesterase and butyrylcholinesterase to support cholinergic neurotransmission. nih.govnih.govacs.orgacs.orgresearchgate.net |

| Reduction of Neuronal Damage | Attenuation of lipid peroxidation and DNA damage in neurons. researchgate.net |

Interactions with Biomolecules (e.g., DNA, enzymes)

The biological activities of indole propanoic acid derivatives are intrinsically linked to their interactions with various biomolecules, including nucleic acids and enzymes.

Beyond DNA, indole propanoic acids interact with a range of enzymes. As previously mentioned, a derivative of IPA has been shown to inhibit acetylcholinesterase and butyrylcholinesterase. nih.govnih.govacs.orgacs.orgresearchgate.net Another significant enzyme interaction is with the cytochrome P450 (CYP) family of enzymes. Indole-3-propionic acid can stimulate CYPs through the pregnane X receptor (PXR), which may influence the metabolism of various compounds in the liver. nih.gov

The antibacterial activity of IPA against Mycobacterium tuberculosis is a prime example of a highly specific enzyme interaction, where it acts as an allosteric inhibitor of anthranilate synthase. nih.govnih.gov These diverse interactions with biomolecules underscore the broad spectrum of biological activities that can be anticipated from this class of compounds.

Derivatization and Analog Development Strategies from the 3 6 Fluoro 1h Indol 1 Yl Propanoic Acid Scaffold

Modification of the Carboxylic Acid Functionality (e.g., Esterification, Amidation)

The carboxylic acid group is a primary site for derivatization, allowing for the synthesis of esters and amides. These modifications can significantly impact the compound's polarity, solubility, and ability to interact with biological targets.

Esterification: The conversion of the carboxylic acid to an ester can increase lipophilicity, which may enhance cell membrane permeability. The reaction is typically achieved by treating the carboxylic acid with an alcohol in the presence of an acid catalyst or by using coupling agents. A variety of alcohols, from simple alkyl alcohols to more complex polyfunctional molecules, can be employed to generate a diverse library of ester derivatives. For instance, esterification of similar propanoic acids has been shown to be a viable strategy. While specific examples for 3-(6-fluoro-1H-indol-1-yl)propanoic acid are not extensively documented in publicly available literature, the general principles of esterification are well-established.

Table 1: Representative Esterification Reactions for Propanoic Acid Derivatives

| Carboxylic Acid Reactant | Alcohol | Product |

|---|---|---|

| 3-Phenylpropanoic acid | Ethanol | Ethyl 3-phenylpropanoate |

| 3-(1H-indol-3-yl)propanoic acid | Methanol | Methyl 3-(1H-indol-3-yl)propanoate |

Amidation: The synthesis of amides from the carboxylic acid functionality introduces a hydrogen bond donor and acceptor group, which can lead to new interactions with biological receptors. Amidation is typically carried out by activating the carboxylic acid (e.g., forming an acid chloride or using a coupling reagent) followed by reaction with a primary or secondary amine. This approach allows for the incorporation of a wide range of amine-containing fragments, including amino acids, to generate peptidomimetic structures. The amide bond is generally more stable to hydrolysis than an ester linkage, which can be advantageous for in vivo applications. A new series of indole (B1671886) carboxamides have been synthesized through such coupling reactions, demonstrating good yields with various substitutions on the aromatic ring and on the amino acids. arkat-usa.org

Table 2: Examples of Amide Formation from Carboxylic Acids

| Carboxylic Acid Reactant | Amine | Coupling Reagent | Product |

|---|---|---|---|

| 3-Phenylpropanoic acid | L-Glutamic acid | Not specified | N-(3-Phenylpropanoyl)glutamic acid |

| Indole-2-carboxylic acid | L-Alanine methyl ester | Not specified | N-(Indole-2-carbonyl)alanine methyl ester |

Introduction of Additional Substituents on the Indole Ring

The indole nucleus is susceptible to electrophilic aromatic substitution, and the existing fluorine atom at the 6-position will influence the regioselectivity of subsequent substitutions. The indole ring is an electron-rich heterocycle, with the C3 position being the most nucleophilic and prone to electrophilic attack. wikipedia.org However, since the 1-position is already substituted in the parent scaffold, and assuming the propanoic acid chain is at position 1, electrophilic substitution would be directed to other positions on the ring. The presence of a fluorine atom at C6, being an ortho-para directing deactivator, would likely direct incoming electrophiles to the C5 and C7 positions.

Common electrophilic substitution reactions that could be employed include:

Halogenation: Introduction of additional halogen atoms (e.g., chlorine, bromine) can modulate the electronic properties and lipophilicity of the molecule. Halogenated indoles have been explored as potential prodrugs for targeted cancer therapy. nih.gov

Nitration: The introduction of a nitro group can serve as a handle for further functionalization, for example, reduction to an amino group which can then be acylated or alkylated.

Friedel-Crafts Acylation/Alkylation: These reactions allow for the introduction of various alkyl and acyl groups, expanding the structural diversity of the analogs.

The precise conditions for these reactions would need to be carefully optimized to achieve the desired regioselectivity and avoid side reactions.

Table 3: Potential Regioselectivity of Electrophilic Aromatic Substitution on a 6-Fluoroindole (B127801) Scaffold

| Position | Predicted Reactivity | Potential Substituents |

|---|---|---|

| C2 | Moderate | Halogens, Alkyl groups |

| C3 | High (if unsubstituted) | Not applicable in this scaffold |

| C4 | Low | - |

| C5 | High | Halogens, Nitro, Acyl, Alkyl |

Synthesis of Prodrugs and Targeted Delivery Systems

A prodrug is an inactive or less active derivative of a parent drug molecule that undergoes biotransformation in the body to release the active drug. This strategy is often employed to improve pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).

For this compound, the carboxylic acid functionality is an ideal handle for prodrug design. Esterification, as mentioned earlier, is a common prodrug strategy for carboxylic acids. The resulting ester can mask the polar carboxylic acid group, increasing lipophilicity and potentially enhancing oral bioavailability. Once absorbed, the ester can be hydrolyzed by esterases in the plasma or tissues to release the active carboxylic acid.

Another prodrug approach involves the formation of amide linkages with amino acids or peptides. This can facilitate transport by amino acid or peptide transporters in the body, potentially leading to targeted delivery to specific tissues or cells.

Furthermore, the indole scaffold itself can be a target for prodrug modification. For example, if a derivative with a free N-H on the indole ring were synthesized, this position could be acylated to create a prodrug that releases the active compound upon enzymatic or chemical cleavage. nih.gov

The design of targeted delivery systems could involve conjugating the this compound scaffold to a targeting moiety, such as an antibody or a ligand for a specific receptor that is overexpressed on diseased cells. This approach aims to concentrate the drug at the site of action, thereby increasing efficacy and reducing off-target side effects. While specific targeted delivery systems for this compound are not described in the available literature, the principles of this strategy are widely applied in drug development.

Future Research Directions and Translational Perspectives for 3 6 Fluoro 1h Indol 1 Yl Propanoic Acid

Elucidation of Novel Biological Pathways and Targets

Future research should prioritize identifying the biological targets and pathways modulated by 3-(6-fluoro-1H-indol-1-yl)propanoic acid. The indole (B1671886) nucleus is a common feature in molecules with diverse pharmacological activities. For instance, indole-3-propionic acid is known to have antioxidant properties and can modulate gut microbiota. The introduction of a fluorine atom at the 6-position of the indole ring can significantly alter the electronic properties of the molecule, potentially leading to novel interactions with biological targets.

Initial screening efforts could involve a broad range of assays to investigate its potential as an anti-inflammatory, anticancer, or antimicrobial agent. For example, derivatives of indole-propanoic acids have been explored as inhibitors of cytosolic phospholipase A2α (cPLA2α), an enzyme involved in inflammatory processes. Furthermore, certain fluorinated indole derivatives have shown promise as potent cytotoxic agents against cancer cell lines. High-throughput screening and target identification technologies, such as proteomics and transcriptomics, will be instrumental in pinpointing the specific proteins and cellular pathways affected by this compound.

Development of Advanced Synthetic Routes for Scalable Production

The development of efficient and scalable synthetic methods is crucial for the future availability of this compound for extensive research. A plausible synthetic approach would involve the N-alkylation of 6-fluoroindole (B127801) with a suitable three-carbon synthon bearing a protected carboxylic acid group.

A potential synthetic pathway could be the reaction of 6-fluoroindole with an acrylic acid ester or a 3-halopropanoate ester under basic conditions. Optimizing reaction conditions, such as the choice of base, solvent, and temperature, will be necessary to achieve high yields and purity. Subsequent hydrolysis of the resulting ester would yield the desired this compound. Alternative routes, such as those employing more advanced catalytic systems, could also be explored to enhance efficiency and reduce environmental impact.

Table 1: Potential Synthetic Strategies for this compound

| Starting Material | Reagent | Reaction Type | Key Considerations |

| 6-Fluoroindole | Ethyl acrylate (B77674) | Michael Addition | Choice of catalyst, temperature control |

| 6-Fluoroindole | Ethyl 3-bromopropanoate | N-Alkylation | Base selection, solvent polarity |

Exploration of Bioavailability and Metabolic Stability in Preclinical Models

Understanding the pharmacokinetic profile of this compound is a critical step in its development as a potential therapeutic agent. The presence of the fluorine atom is known to often enhance metabolic stability by blocking sites susceptible to oxidative metabolism. This can lead to improved bioavailability and a longer half-life in the body.

In vitro metabolic stability assays using liver microsomes or hepatocytes from different species (e.g., rat, mouse, human) would provide initial insights into its metabolic fate. Subsequent in vivo studies in animal models will be necessary to determine key pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME). These studies will help to establish a preliminary understanding of how the compound is processed in a biological system and to identify any major metabolites.

Potential for Combination Therapies with Existing Agents

Investigating the potential of this compound in combination with existing drugs could reveal synergistic or additive therapeutic effects. For instance, if the compound is found to have anti-inflammatory properties, it could be tested alongside standard-of-care anti-inflammatory drugs to see if the combination allows for lower doses and reduced side effects.

Similarly, if it exhibits anticancer activity, its efficacy in combination with established chemotherapeutic agents should be evaluated. Some indole derivatives have been shown to have a synergistic effect when used with existing cancer therapies. Such studies are essential for defining the potential clinical utility and positioning of this novel compound in the context of current treatment paradigms.

Identification of Specific Applications for this compound Based on Unique Structural Features

The unique combination of a 6-fluoroindole core and a 1-propanoic acid side chain may confer specific properties that could be exploited for particular applications. The fluorine atom can influence the compound's lipophilicity and its ability to participate in hydrogen bonding, which in turn affects its interaction with biological targets.

The propanoic acid group provides a handle for further chemical modification, allowing for the creation of derivatives with altered properties. For example, it could be converted to an amide or ester to modulate its solubility and cell permeability. The specific placement of the propanoic acid chain at the N1 position of the indole, as opposed to the more common 3-position, distinguishes it from many known indole-propanoic acids and may result in a unique pharmacological profile. Further research into the structure-activity relationships of this compound and its derivatives will be key to unlocking its full therapeutic potential.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-(6-fluoro-1H-indol-1-yl)propanoic acid?

- Methodology : A multi-step synthesis is typical for fluorinated indole derivatives. Begin with 6-fluoroindole as the starting material. Introduce the propanoic acid side chain via Friedel-Crafts alkylation or Mitsunobu coupling. For regioselective functionalization at the indole N1 position, use protecting groups (e.g., Boc or SEM) to prevent side reactions. Final deprotection and acid hydrolysis yield the target compound. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical .

- Validation : Confirm regiochemistry using H NMR (e.g., indole proton shifts at δ 7.2–7.8 ppm) and F NMR (δ -110 to -120 ppm for 6-fluoro substitution) .

Q. How can the purity and structural integrity of this compound be validated?

- Analytical Workflow :

- HPLC : Use a C18 column with UV detection at 254 nm; mobile phase: 0.1% TFA in water/acetonitrile (70:30). Retention time consistency confirms purity .

- Mass Spectrometry : ESI-MS in negative ion mode should show [M-H] at m/z 222.2 (calculated for CHFNO).

- FT-IR : Key peaks include C=O stretch (~1700 cm), indole N-H (~3400 cm), and C-F stretch (~1200 cm) .

Q. What solvent systems are optimal for dissolving this compound in biological assays?

- Solubility Profile : The compound is sparingly soluble in water (<1 mg/mL) but dissolves well in DMSO (50 mg/mL). For cell-based studies, prepare stock solutions in DMSO (≤0.1% final concentration to avoid cytotoxicity). For aqueous buffers, use co-solvents like ethanol or PEG-400 (10–20% v/v) .

Q. What safety precautions are necessary when handling this compound?

- GHS Compliance : While specific GHS data are unavailable for this compound, fluorinated indoles generally require:

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods due to potential respiratory irritation.

- Storage : -20°C in airtight, light-resistant containers under inert gas (argon) .

Advanced Research Questions

Q. How does the 6-fluoro substituent influence the compound’s electronic properties and biological activity?

- Electronic Effects : Fluorine’s electronegativity increases indole’s electron-deficient character, altering π-π stacking interactions with biological targets (e.g., enzymes or receptors). Computational modeling (DFT) predicts reduced electron density at the indole C3 position, potentially affecting binding affinity .

- Biological Implications : Fluorination often enhances metabolic stability and bioavailability. Compare IC values of fluorinated vs. non-fluorinated analogs in enzyme inhibition assays (e.g., COX-2 or tryptophan hydroxylase) to quantify effects .

Q. What strategies resolve contradictions in reported metabolic pathways of fluorinated indole derivatives?

- Case Study : Conflicting data on phase I/II metabolism (e.g., hydroxylation vs. sulfation) may arise from species-specific cytochrome P450 isoforms. Conduct in vitro assays using human liver microsomes and S9 fractions with LC-MS/MS to identify primary metabolites. Cross-validate with in vivo murine models .

Q. How can enantiomeric impurities be minimized during synthesis?

- Chiral Resolution : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Rhodium-BINAP complexes) during side-chain introduction. Analyze enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column, heptane/ethanol) or polarimetry .

Q. What experimental designs mitigate stability issues under physiological conditions?

- Stability Testing :

- pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24 hours; monitor degradation via HPLC.

- Light Sensitivity : Store solutions in amber vials and assess photodegradation under UV/visible light.

- Thermal Stability : TGA/DSC analysis reveals decomposition temperatures (>150°C typical for indole acids) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.